
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood. However, it has been proposed that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide exerts its biological activities by modulating various signaling pathways in cells. For example, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to activate the AMPK signaling pathway, which is involved in energy homeostasis and has potential applications in the treatment of metabolic disorders.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to exhibit a range of biochemical and physiological effects. For example, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to improve glucose tolerance and insulin sensitivity, indicating its potential applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is the development of new formulations that can improve its solubility and bioavailability. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in vivo and to explore its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide with improved biological activities and pharmacokinetic properties is also an area of future research.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, or 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities, make it a promising candidate for the development of new therapeutics. Further studies are needed to fully understand its mechanism of action, evaluate its safety and efficacy in vivo, and explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with p-toluidine in the presence of triethylamine to produce 4-chloro-N-(p-tolyl)benzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline in the presence of sodium hydride to produce 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. The overall synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is shown in Figure 1.
Eigenschaften
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-3-10-22(11-4-16)28(25(30)18-6-8-21(26)9-7-18)15-20-14-19-13-17(2)5-12-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRUSXPRKBURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


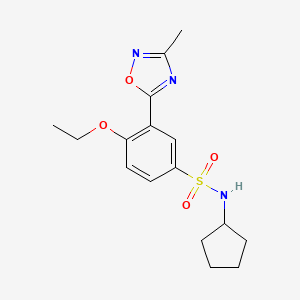
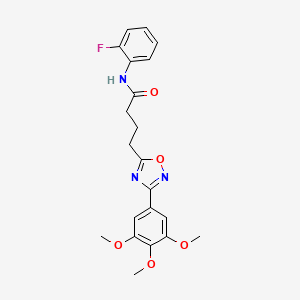
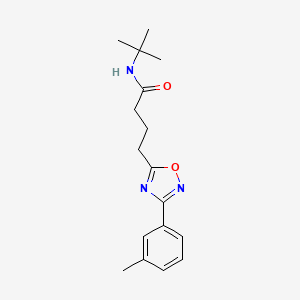

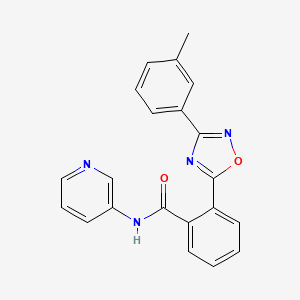

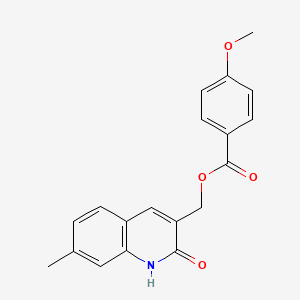
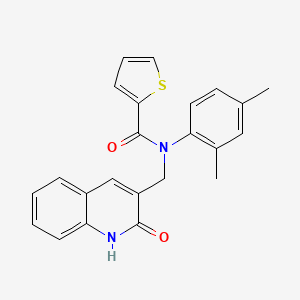
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)

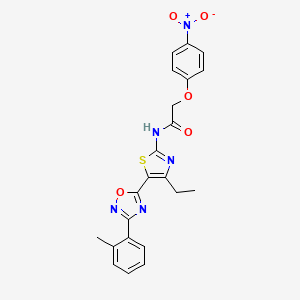
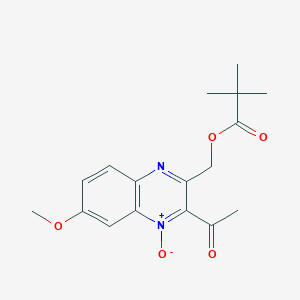
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)